N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is an organic compound with the molecular formula C16H15N3O5 This compound is characterized by its unique structure, which includes a hydrazide group, a nitrophenyl group, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide typically involves the condensation reaction between 5-hydroxy-2-nitrobenzaldehyde and 2-(4-methylphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-hydroxy-2-nitrobenzaldehyde derivatives.
Reduction: Formation of 5-amino-2-nitrophenyl derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biological pathways. For example, the nitro group may participate in redox reactions, while the hydrazide group can form hydrogen bonds with target proteins, influencing their function.
Comparison with Similar Compounds
N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide
- N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide
These compounds share similar structural features but differ in the position of the methyl group on the phenoxy ring. This difference can influence their chemical reactivity and biological activity, highlighting the uniqueness of N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide.
Properties
Molecular Formula |
C16H15N3O5 |
---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H15N3O5/c1-11-2-5-14(6-3-11)24-10-16(21)18-17-9-12-8-13(20)4-7-15(12)19(22)23/h2-9,20H,10H2,1H3,(H,18,21)/b17-9+ |
InChI Key |
RXLAHXNVXAKXFD-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)O)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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